(S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine
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Overview
Description
(S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with benzyl and Boc-protected amino groups, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S,S) configuration.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Catalysts: Using efficient chiral catalysts to ensure high enantioselectivity.
Reaction Conditions: Controlling temperature, pH, and solvent conditions to maximize the reaction efficiency.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like benzyl bromide or benzyl chloride are used for benzylation, while Boc anhydride is used for Boc protection.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of chiral ligands and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino groups play a crucial role in stabilizing the compound and preventing premature reactions. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-3-hydroxypiperidine: Another chiral compound used in pharmaceutical synthesis.
(S)-N-Boc-3-pyrrolidinol: A related compound with similar protective groups and applications.
Uniqueness
(S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine is unique due to its specific chiral configuration and the presence of both benzyl and Boc-protected amino groups. This combination provides a distinct set of chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
N-[1-benzyl-4-(2,2-dimethylpropanoylamino)pyrrolidin-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-20(2,3)18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHVTXAIWMHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CN(CC1NC(=O)C(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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